(S)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride
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Overview
Description
(S)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique structure, which includes an indanone core with an amino group, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Amination: The indanone is then subjected to amination using an appropriate amine source under controlled conditions to introduce the amino group at the 2-position.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters precisely.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include imines, oximes, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Aminoindan hydrochloride: A structurally similar compound with a different substitution pattern.
2-Amino-1-indanone hydrochloride: Another related compound with variations in the functional groups.
Uniqueness
(S)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block in asymmetric synthesis makes it valuable in the development of enantiomerically pure pharmaceuticals and other biologically active compounds.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(2S)-2-amino-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C9H9NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8H,5,10H2;1H/t8-;/m0./s1 |
InChI Key |
AORFTSYQWUGEFL-QRPNPIFTSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)C2=CC=CC=C21)N.Cl |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
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